molecular formula C18H24N2O2 B12805295 2(1H)-Pyridinone, 5-ethyl-3-(((5-ethyl-2-methoxyphenyl)methyl)amino)-6-methyl- CAS No. 139547-91-4

2(1H)-Pyridinone, 5-ethyl-3-(((5-ethyl-2-methoxyphenyl)methyl)amino)-6-methyl-

Cat. No.: B12805295
CAS No.: 139547-91-4
M. Wt: 300.4 g/mol
InChI Key: RYMXRFRWLPSTHP-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 5-ethyl-3-(((5-ethyl-2-methoxyphenyl)methyl)amino)-6-methyl- is a complex organic compound that belongs to the class of pyridinones. Pyridinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 5-ethyl-3-(((5-ethyl-2-methoxyphenyl)methyl)amino)-6-methyl- typically involves multiple steps One common method includes the alkylation of a pyridinone derivative with an appropriate alkyl halide under basic conditions

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts to speed up the reaction and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 5-ethyl-3-(((5-ethyl-2-methoxyphenyl)methyl)amino)-6-methyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyridinone derivatives.

Scientific Research Applications

2(1H)-Pyridinone, 5-ethyl-3-(((5-ethyl-2-methoxyphenyl)methyl)amino)-6-methyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 5-ethyl-3-(((5-ethyl-2-methoxyphenyl)methyl)amino)-6-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Ethyl-2-methylpyridine: Known for its use in flavor and fragrance industries.

    3-Ethyl-2-methylpentane: Used in organic synthesis and as a solvent.

Uniqueness

2(1H)-Pyridinone, 5-ethyl-3-(((5-ethyl-2-methoxyphenyl)methyl)amino)-6-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

139547-91-4

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

5-ethyl-3-[(5-ethyl-2-methoxyphenyl)methylamino]-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C18H24N2O2/c1-5-13-7-8-17(22-4)15(9-13)11-19-16-10-14(6-2)12(3)20-18(16)21/h7-10,19H,5-6,11H2,1-4H3,(H,20,21)

InChI Key

RYMXRFRWLPSTHP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OC)CNC2=CC(=C(NC2=O)C)CC

Origin of Product

United States

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